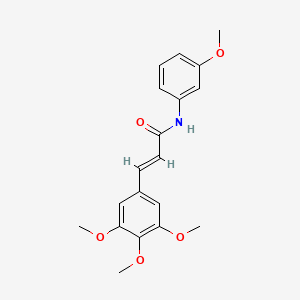
N-(3-nitrophenyl)-N'-3-pyridinylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NPTU is a yellow crystalline solid that is soluble in most organic solvents. It was first synthesized in 2012 by researchers at the University of California, San Diego, and has since been used in a variety of scientific studies. NPTU is a promising compound due to its unique chemical structure, which makes it a potential candidate for drug discovery and other applications.
Aplicaciones Científicas De Investigación
NPTU has been used in a variety of scientific studies, including drug discovery, bioimaging, and catalysis. In drug discovery, NPTU has been shown to inhibit the activity of certain enzymes such as tyrosine kinases, which are involved in cancer and other diseases. NPTU has also been used as a fluorescent probe for imaging biological systems such as cells and tissues. In catalysis, NPTU has been used as a ligand for metal catalysts, which can be used in organic synthesis.
Mecanismo De Acción
The mechanism of action of NPTU is not fully understood, but it is believed to involve the inhibition of enzyme activity through binding to the active site. NPTU contains a thiourea group, which can form hydrogen bonds with amino acid residues in the enzyme active site. This binding can disrupt the enzyme's function, leading to inhibition of its activity.
Biochemical and Physiological Effects
NPTU has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In drug discovery, NPTU has been shown to inhibit the growth of cancer cells and other disease-causing cells. In bioimaging, NPTU has been used to label specific molecules and structures in cells and tissues. In catalysis, NPTU has been used to improve the efficiency and selectivity of certain chemical reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using NPTU in lab experiments include its unique chemical structure, which makes it a potential candidate for drug discovery and other applications. NPTU is also relatively easy to synthesize and can be used in a variety of experimental conditions. The limitations of using NPTU include its potential toxicity and limited solubility in water. NPTU should be handled with care and used in appropriate experimental conditions.
Direcciones Futuras
There are many potential future directions for research on NPTU. One direction is to explore its potential as a drug candidate for various diseases, including cancer and other chronic diseases. Another direction is to develop new synthetic methods for NPTU and other thiourea compounds. Additionally, NPTU could be used in combination with other compounds or therapies to improve their efficacy and reduce side effects. Overall, NPTU is a promising compound that has the potential to contribute to scientific research in a variety of fields.
Métodos De Síntesis
The synthesis of NPTU involves the reaction of 3-nitroaniline and 3-pyridyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the isothiocyanate group by the amino group of 3-nitroaniline, followed by cyclization to form the thiourea ring. The yield of NPTU can be improved by using a solvent such as dimethylformamide and optimizing the reaction conditions.
Propiedades
IUPAC Name |
1-(3-nitrophenyl)-3-pyridin-3-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c17-16(18)11-5-1-3-9(7-11)14-12(19)15-10-4-2-6-13-8-10/h1-8H,(H2,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJIVICLEBFGGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitrophenyl)-3-pyridin-3-ylthiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-isobutyl-N'-[2-(5-methyl-2-thienyl)propylidene]benzenesulfonohydrazide](/img/structure/B5731769.png)

![4-[1-cyano-2-(2,3-dimethoxyphenyl)vinyl]benzonitrile](/img/structure/B5731785.png)
![5-{[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5731789.png)
![N'-({5-[(4-methoxyphenoxy)methyl]-2-furyl}methylene)-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5731797.png)

![isopropyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5731813.png)

![(3,5-dimethylphenyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5731825.png)


![3-methyl-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5731859.png)

